molecular formula C16H23N5OS B15115492 4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B15115492
M. Wt: 333.5 g/mol
InChI Key: VCKIFDUKBAUCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with various functional groups, including an ethyl group, a piperazine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Oxazoline derivatives

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine: shares similarities with other heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H23N5OS

Molecular Weight

333.5 g/mol

IUPAC Name

3-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C16H23N5OS/c1-4-13-10-15(18-16(17-13)23-3)21-7-5-20(6-8-21)11-14-9-12(2)22-19-14/h9-10H,4-8,11H2,1-3H3

InChI Key

VCKIFDUKBAUCIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=NOC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.